3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine
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Overview
Description
3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperazine ring, a methyl group, and a phenyl group attached to a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine. The reaction is often mediated by polyphosphoric acid (PPA) to facilitate the intramolecular cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyridazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor binding and enzyme inhibition.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds share a similar piperazine structure but differ in the substituents attached to the piperazine ring.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: This compound has a similar piperazine core but with different substituents and a tricyclic structure.
Uniqueness
What sets 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine apart is its unique combination of cyclohexyl, methyl, and phenyl groups attached to the piperazine and pyridazine rings. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
923951-07-9 |
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Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C21H28N4/c1-17-16-20(18-8-4-2-5-9-18)22-23-21(17)25-14-12-24(13-15-25)19-10-6-3-7-11-19/h2,4-5,8-9,16,19H,3,6-7,10-15H2,1H3 |
InChI Key |
MBGGCEZBJHYVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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